molecular formula C15H11ClN2O2 B12594001 5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide CAS No. 634186-16-6

5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide

Cat. No.: B12594001
CAS No.: 634186-16-6
M. Wt: 286.71 g/mol
InChI Key: MOVZTICXHYKELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide is a chemical compound with a complex structure that includes a chloro group, a cyano group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-cyano-2-methylaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 5-chloro-N-(4-cyano-2-methylphenyl)-2-oxobenzamide.

    Reduction: Formation of 5-chloro-N-(4-aminomethyl-2-methylphenyl)-2-hydroxybenzamide.

    Substitution: Formation of 5-methoxy-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide.

Scientific Research Applications

5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(4-cyano-2-methylphenyl)-2-oxobenzamide
  • 5-Chloro-N-(4-aminomethyl-2-methylphenyl)-2-hydroxybenzamide
  • 5-Methoxy-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide

Uniqueness

5-Chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

634186-16-6

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

5-chloro-N-(4-cyano-2-methylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C15H11ClN2O2/c1-9-6-10(8-17)2-4-13(9)18-15(20)12-7-11(16)3-5-14(12)19/h2-7,19H,1H3,(H,18,20)

InChI Key

MOVZTICXHYKELV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.